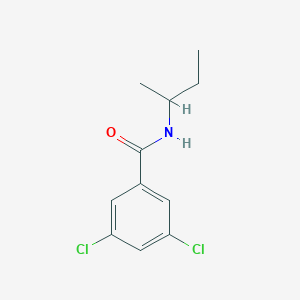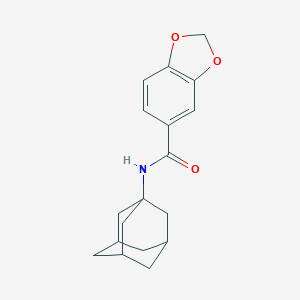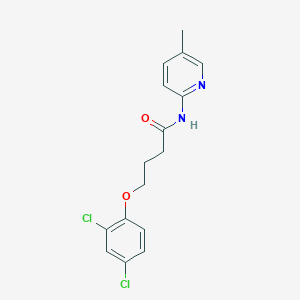![molecular formula C14H9F6NO2S B263407 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a sulfonamide derivative that contains two trifluoromethyl groups, which are known for their unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. For example, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. Similarly, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase by blocking the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For example, the inhibition of carbonic anhydrase by 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can lead to a decrease in the production of bicarbonate, which can affect the pH balance in the body. Similarly, the inhibition of cyclooxygenase by 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the target enzymes and receptors. However, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide also has some limitations, such as its potential toxicity and low solubility in water. These limitations can be addressed by optimizing the experimental conditions, such as using appropriate solvents and concentrations.
Direcciones Futuras
There are several future directions for the research on 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, including:
1. Development of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide-based drugs for the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders.
2. Investigation of the mechanism of action of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide on the target enzymes and receptors, using advanced techniques such as X-ray crystallography and molecular dynamics simulations.
3. Optimization of the synthesis method of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, to improve the yield and purity of the compound.
4. Evaluation of the toxicity and pharmacokinetics of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, to assess its potential as a drug candidate.
5. Exploration of the potential of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a tool compound for the study of the target enzymes and receptors, using techniques such as activity-based protein profiling.
In conclusion, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a promising compound for the development of drugs for the treatment of various diseases. Its unique properties and potential therapeutic benefits make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase, cyclooxygenase, and adenosine receptors. These activities make 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide a promising candidate for the development of drugs for the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders.
Propiedades
Nombre del producto |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H9F6NO2S |
Peso molecular |
369.28 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H9F6NO2S/c15-13(16,17)9-3-1-5-11(7-9)21-24(22,23)12-6-2-4-10(8-12)14(18,19)20/h1-8,21H |
Clave InChI |
ABOLSSSSSTUCAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)






![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


